![molecular formula C9H14N2 B2636368 5-cyclohexyl-1H-pyrazole CAS No. 60061-66-7](/img/structure/B2636368.png)
5-cyclohexyl-1H-pyrazole
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Overview
Description
5-cyclohexyl-1H-pyrazole is a compound that contains a total of 26 bonds, including 12 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrazole . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
5-cyclohexyl-1H-pyrazole contains a total of 26 bond(s); 12 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 Pyrazole(s) .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Physical And Chemical Properties Analysis
5-cyclohexyl-1H-pyrazole is a compound that contains a total of 26 bonds, including 12 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrazole .Scientific Research Applications
Synthetic Intermediates and Versatility
Pyrazole-containing compounds are influential N-heterocycles due to their proven applicability and versatility. Researchers use them as synthetic intermediates to prepare relevant chemicals in several domains:
Functionalization Strategies
The unique structure of pyrazoles—comprising a five-membered heteroaromatic ring with adjacent nitrogen atoms—allows for strategic functionalization. Key features include:
- Structural Variants : The three remaining positions in the ring allow for diverse modifications, leading to valuable properties .
Photophysical Properties
Pyrazoles exhibit exceptional photophysical behavior. Researchers have explored their use as tunable photophysical probes, making them valuable tools for studying molecular interactions and dynamics .
Bioactivities
Certain fused pyrazoles demonstrate intriguing biological activities. These compounds can act as:
Recent Advances
Researchers continue to synthesize structurally diverse pyrazole derivatives. Recent examples (from 2017 onwards) include:
Eco-Friendly Catalysts
Innovative protocols, such as using resinous, nontoxic, and cost-effective Amberlyst-70 as a heterogeneous catalyst, contribute to sustainable pyrazole synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-cyclohexyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISQWZNRZAZRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1H-pyrazole | |
CAS RN |
60061-66-7 |
Source
|
Record name | 3-cyclohexyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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